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Compound of Interest

Compound Name: 5-Fluoro-AB-PINACA

Cat. No.: B593009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic cannabinoid

5-Fluoro-AB-PINACA, also known as 5F-AB-PINACA. The document details its synthesis,

analytical characterization, and pharmacological properties, including its interaction with

cannabinoid receptors. This information is intended for research, forensic, and drug

development applications.

Core Compound Details
5-Fluoro-AB-PINACA is a synthetic cannabinoid featuring an indazole core structure. It is a

derivative of AB-PINACA with a fluorine atom attached to the terminal carbon of the pentyl

chain.[1] Its formal chemical name is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-

fluoropentyl)-1H-indazole-3-carboxamide.[2]

Property Value

Molecular Formula C₁₈H₂₅FN₄O₂

Molecular Weight 348.4 g/mol [3]

CAS Number 1800101-60-3[2]
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The synthesis of 5-Fluoro-AB-PINACA is typically achieved through a two-step process

involving the N-alkylation of an indazole-3-carboxylic acid precursor followed by an amide

coupling reaction. The following is a representative experimental protocol based on established

synthetic routes for indazole-3-carboxamide synthetic cannabinoids.

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate
Materials:

Methyl 1H-indazole-3-carboxylate

1-Bromo-5-fluoropentane

Potassium carbonate (K₂CO₃)

Potassium iodide (KI)

Dimethylformamide (DMF)

Procedure:

To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add potassium

carbonate and a catalytic amount of potassium iodide.

Add 1-bromo-5-fluoropentane to the reaction mixture.

Stir the mixture at room temperature for 24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude N-alkylated product, methyl 1-(5-fluoropentyl)-1H-

indazole-3-carboxylate.

Step 2: Amide Coupling with L-Valinamide
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Materials:

Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate

L-Valinamide hydrochloride

1-Hydroxybenzotriazole (HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Procedure:

Dissolve methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate, L-valinamide hydrochloride,

HOBt, and EDC in anhydrous DMF.

Add DIPEA to the mixture to act as a base.

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction by TLC.

Once the reaction is complete, add water to the mixture and extract the product with an

organic solvent.

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain 5-Fluoro-AB-PINACA.
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Step 1: N-Alkylation Step 2: Amide Coupling

Methyl 1H-indazole-3-carboxylate K₂CO₃, KI, DMF

1-Bromo-5-fluoropentane

Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate

HOBt, EDC, DIPEA, DMF

L-Valinamide

5-Fluoro-AB-PINACA

Click to download full resolution via product page

Synthetic pathway for 5-Fluoro-AB-PINACA.

Analytical Characterization
A summary of the analytical data for the characterization of 5-Fluoro-AB-PINACA is presented

below.

Analytical Technique Key Findings

¹H NMR

Characteristic peaks corresponding to the

protons of the indazole core, the pentyl chain,

and the valinamide moiety are observed. The

presence of the fluorine atom is confirmed by

the splitting patterns of adjacent protons.

¹³C NMR

Resonances for all 18 carbon atoms are

accounted for, consistent with the proposed

structure.

Mass Spectrometry (MS)

The protonated molecule [M+H]⁺ is typically

observed at m/z 349.2.[1] Common fragment

ions result from the cleavage of the amide bond

and the loss of the fluoropentyl side chain.[4]

Pharmacological Properties
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Receptor Binding and Activity
5-Fluoro-AB-PINACA is a potent agonist of both the central cannabinoid receptor (CB1) and

the peripheral cannabinoid receptor (CB2).[5] Its high affinity for these receptors is responsible

for its psychoactive effects.

Receptor Binding Affinity (Kᵢ) / Potency (EC₅₀)

CB1 Receptor EC₅₀ = 0.48 nM[5]

CB2 Receptor EC₅₀ = 2.6 nM[5]

Mechanism of Action and Signaling Pathway
Like other cannabinoid receptor agonists, 5-Fluoro-AB-PINACA activates G-protein coupled

CB1 and CB2 receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease

in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion

channels.
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Cannabinoid receptor signaling cascade.

Metabolism
In vivo, 5-Fluoro-AB-PINACA undergoes extensive metabolism. The primary metabolic

pathways include hydrolysis of the terminal amide, hydroxylation of the pentyl chain, and

oxidative defluorination. The major metabolites identified are the 5-hydroxypentyl and

pentanoic acid derivatives.

Conclusion
This technical guide provides essential information on the synthesis and characterization of 5-
Fluoro-AB-PINACA for the scientific and research communities. The detailed protocols and
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data presented herein are intended to support further investigation into the pharmacology,

toxicology, and analytical detection of this potent synthetic cannabinoid. It is imperative that this

compound be handled with appropriate safety precautions in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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